5-Fluoro-2,3-dimethylbenzoicacid
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Overview
Description
5-Fluoro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by esterification with methanol to produce 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester . This intermediate can then be hydrolyzed to yield 5-Fluoro-2,3-dimethylbenzoic acid.
Industrial Production Methods
Industrial production methods for 5-Fluoro-2,3-dimethylbenzoic acid typically involve large-scale nitration and esterification processes, followed by purification steps to ensure high purity and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dimethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-2,3-dimethylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dimethylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2,3-dimethylbenzoic acid include:
- 5-Fluoro-2-methylbenzoic acid
- 2,3-Dimethylbenzoic acid
- 5-Fluoro-3-methylbenzoic acid
Uniqueness
5-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
5-fluoro-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
HZRLKIAJMBRWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)F |
Origin of Product |
United States |
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